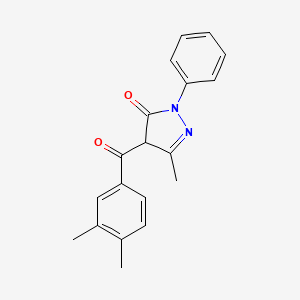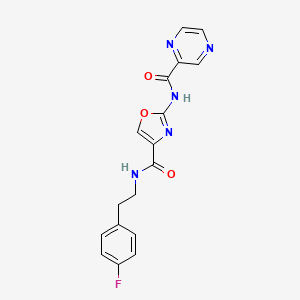
4-(3,4-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolone core, which is a five-membered lactam ring containing two nitrogen atoms. The presence of the 3,4-dimethylbenzoyl and phenyl groups enhances its chemical reactivity and potential utility in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the Pyrazolone Core: The initial step involves the condensation of ethyl acetoacetate with phenylhydrazine to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Acylation Reaction: The pyrazolone core is then acylated using 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 4-(3,4-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of anti-inflammatory and analgesic agents. The pyrazolone core is known for its biological activity, and modifications with the 3,4-dimethylbenzoyl group may enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism by which 4-(3,4-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one exerts its effects involves interactions with various molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The presence of the benzoyl and phenyl groups can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethylbenzoyl)benzoic acid: Similar in structure but lacks the pyrazolone core.
4-(3,4-Dimethylbenzoyl)morpholine: Contains a morpholine ring instead of the pyrazolone core.
Uniqueness
4-(3,4-Dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its combination of a pyrazolone core with 3,4-dimethylbenzoyl and phenyl groups. This structure provides a balance of reactivity and stability, making it suitable for various applications in synthetic chemistry and pharmaceutical research.
By understanding the synthesis, reactions, and applications of this compound, researchers can explore its full potential in various scientific fields.
Properties
IUPAC Name |
4-(3,4-dimethylbenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-9-10-15(11-13(12)2)18(22)17-14(3)20-21(19(17)23)16-7-5-4-6-8-16/h4-11,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXFQCYNUDFFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-methyl-13-[(2-methylprop-2-en-1-yl)sulfanyl]-1,8-diazatricyclo[7.4.0.0(2),]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2639806.png)

![4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2639808.png)

![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2639810.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2639811.png)

![2-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2639815.png)
![3-chloro-4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2639816.png)

![N-(2H-13-BENZODIOXOL-5-YL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B2639820.png)
![2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-{[5-(2,6-DIMETHYLMORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}AMINO]PHENOL](/img/structure/B2639821.png)
![2-(2-fluorophenoxy)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)acetamide](/img/structure/B2639824.png)
